REACTION_CXSMILES
|
[CH3:1][N:2](C=O)C.[F:6][C:7]1[CH:12]=[C:11]([CH2:13]OS(C)(=O)=O)[CH:10]=[CH:9][N:8]=1.[C-]#N.[Na+]>C(OCC)(=O)C>[F:6][C:7]1[CH:12]=[C:11]([CH2:13][C:1]#[N:2])[CH:10]=[CH:9][N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
28 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC(=C1)COS(=O)(=O)C
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 15% brine
|
Type
|
DISTILLATION
|
Details
|
distilled water in order
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column (n-hexane/ethyl acetate=5/1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=CC(=C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 278 mg | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |